molecular formula C15H12N2O2 B11043724 1-methyl-4-nitro-2-phenyl-1H-indole

1-methyl-4-nitro-2-phenyl-1H-indole

Cat. No.: B11043724
M. Wt: 252.27 g/mol
InChI Key: FXOROYPUGCCYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a methyl group at the 1-position, a nitro group at the 4-position, and a phenyl group at the 2-position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-methyl-4-nitro-2-phenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core . . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions.

Comparison with Similar Compounds

1-Methyl-4-nitro-2-phenyl-1H-indole can be compared with other indole derivatives such as 1-methyl-2-phenylindole and 1-methyl-4-nitroindole . While these compounds share a common indole core, the presence and position of substituents like the nitro and phenyl groups confer distinct chemical and biological properties. For instance, 1-methyl-2-phenylindole lacks the nitro group, which significantly alters its reactivity and biological activity .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-methyl-4-nitro-2-phenylindole

InChI

InChI=1S/C15H12N2O2/c1-16-13-8-5-9-14(17(18)19)12(13)10-15(16)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

FXOROYPUGCCYLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.